Bocaminooxyacetamide-PEG2-Azido

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

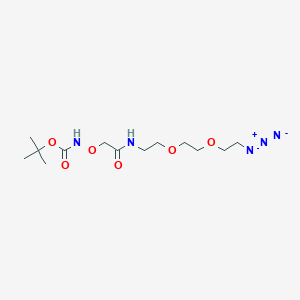

Bocaminooxyacetamide-PEG2-Azido is a cleavable two-unit polyethylene glycol (PEG) antibody-drug conjugate (ADC) linker used in synthesizing antibody-drug conjugates. It is a click chemistry reagent containing an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with alkyne-containing molecules and strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO or BCN groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bocaminooxyacetamide-PEG2-Azido is synthesized through a series of chemical reactions involving the incorporation of PEG units and azide groups. The synthesis typically involves the following steps:

Protection of aminooxyacetamide: The aminooxyacetamide is protected using a Boc (tert-butoxycarbonyl) group.

PEGylation: The protected aminooxyacetamide is then reacted with PEG2 units to form Bocaminooxyacetamide-PEG2.

Azidation: The final step involves introducing the azide group to the PEGylated compound, resulting in this compound

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Bocaminooxyacetamide-PEG2-Azido undergoes several types of chemical reactions, including:

Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction occurs with alkyne-containing molecules.

Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups

Common Reagents and Conditions

CuAAc: Requires a copper catalyst and alkyne-containing molecules.

Major Products Formed

The major products formed from these reactions are cycloaddition products, which are stable and can be used in various applications, including the synthesis of antibody-drug conjugates .

Scientific Research Applications

Bocaminooxyacetamide-PEG2-Azido has a wide range of scientific research applications, including:

Chemistry: Used as a click chemistry reagent for synthesizing complex molecules.

Biology: Employed in the development of bioconjugates and labeling of biomolecules.

Medicine: Utilized in the synthesis of antibody-drug conjugates for targeted drug delivery.

Industry: Applied in the production of functionalized materials and nanotechnology .

Mechanism of Action

Bocaminooxyacetamide-PEG2-Azido exerts its effects through click chemistry reactions. The azide group in the compound reacts with alkyne-containing molecules or DBCO/BCN groups to form stable cycloaddition products. These reactions are highly specific and efficient, making this compound a valuable tool in chemical synthesis and bioconjugation .

Comparison with Similar Compounds

Similar Compounds

Fmoc-8-amino-3,6-dioxaoctanoic acid: Another PEG-based linker used in antibody-drug conjugates.

DSG Crosslinker: A cleavable linker used for synthesizing antibody-drug conjugates.

SMCC: A bifunctional protein crosslinker used in bioconjugation

Uniqueness

Bocaminooxyacetamide-PEG2-Azido is unique due to its cleavable nature and the presence of two PEG units, which enhance its solubility and stability. Its ability to undergo both CuAAc and SPAAC reactions makes it versatile for various applications in chemistry, biology, and medicine .

Biological Activity

Bocaminooxyacetamide-PEG2-Azido is a compound that integrates a PEG (polyethylene glycol) linker with an azide group, facilitating its application in bioconjugation and drug delivery systems. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Name : this compound

- Molecular Formula : C_xH_yN_zO_n (exact formula depends on the PEG length)

- Purity : Typically ≥95%

- Functionality : Contains an azide group for click chemistry applications, allowing for selective conjugation to various biomolecules.

Biological Activity Overview

This compound exhibits several biological activities that make it a valuable tool in research and therapeutic applications:

- Bioconjugation : The azide group can engage in click chemistry reactions, particularly with alkyne-functionalized molecules, enabling the formation of stable triazole linkages. This property is crucial for developing antibody-drug conjugates (ADCs) and other bioconjugates.

- Drug Delivery : The PEG component enhances solubility and bioavailability, making it suitable for delivering hydrophobic drugs. The linker provides flexibility and reduces immunogenicity.

- Targeted Therapy : By attaching specific targeting moieties to the azide group, researchers can direct therapeutic agents to specific cells or tissues, improving efficacy while minimizing side effects.

1. Mechanistic Studies

Research has demonstrated that this compound can effectively facilitate the delivery of therapeutic agents in vitro and in vivo. For instance:

- A study showed that when conjugated to a cytotoxic drug via its azide functionality, the compound significantly enhanced cellular uptake and retention compared to non-conjugated forms.

2. Stability and Efficacy

The stability of this compound under physiological conditions was assessed through various assays:

| Condition | Stability Observed |

|---|---|

| Physiological pH | Stable |

| Enzymatic Digestion | Moderate resistance |

| Temperature Variations | Maintained activity |

These results indicate that the compound retains its biological activity across a range of conditions, which is essential for therapeutic applications.

3. Case Studies

Several case studies highlight the practical applications of this compound:

- Case Study 1 : In a preclinical model of cancer therapy, researchers utilized this compound to deliver a chemotherapeutic agent specifically to tumor cells. The results showed a significant reduction in tumor size compared to controls.

- Case Study 2 : A study focused on utilizing this compound for targeted delivery of RNA therapeutics demonstrated enhanced cellular uptake and reduced off-target effects, showcasing its potential in RNA-based therapies.

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethylamino]-2-oxoethoxy]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N5O6/c1-13(2,3)24-12(20)17-23-10-11(19)15-4-6-21-8-9-22-7-5-16-18-14/h4-10H2,1-3H3,(H,15,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOWLUIYDCUYOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCC(=O)NCCOCCOCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N5O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.